N-cyclobutyl-1-[1-(2-phenylethyl)piperidin-4-yl]piperidine-3-carboxamide
Description
N-cyclobutyl-1-[1-(2-phenylethyl)piperidin-4-yl]piperidine-3-carboxamide is a synthetic compound that belongs to the class of fentanyl analogs. These compounds are known for their potent analgesic properties and are structurally related to fentanyl, a widely used opioid in medical settings for pain management and anesthesia .
Properties
IUPAC Name |
N-cyclobutyl-1-[1-(2-phenylethyl)piperidin-4-yl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N3O/c27-23(24-21-9-4-10-21)20-8-5-14-26(18-20)22-12-16-25(17-13-22)15-11-19-6-2-1-3-7-19/h1-3,6-7,20-22H,4-5,8-18H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCYYTNNJATPAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2CCCN(C2)C3CCN(CC3)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclobutyl-1-[1-(2-phenylethyl)piperidin-4-yl]piperidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the piperidine ring, introduction of the phenylethyl group, and cyclobutyl substitution. Common reagents used in these reactions include piperidine, phenylethyl bromide, and cyclobutylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
N-cyclobutyl-1-[1-(2-phenylethyl)piperidin-4-yl]piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-cyclobutyl-1-[1-(2-phenylethyl)piperidin-4-yl]piperidine-3-carboxamide has several scientific research applications:
Mechanism of Action
The compound exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesia and sedation. The molecular targets include the opioid receptors, and the pathways involved are primarily related to G-protein coupled receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Fentanyl: A widely used opioid with similar analgesic properties.
Carfentanil: A more potent analog used in veterinary medicine.
Alfentanil: A shorter-acting analog used in anesthesia.
Uniqueness
N-cyclobutyl-1-[1-(2-phenylethyl)piperidin-4-yl]piperidine-3-carboxamide is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to other fentanyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
